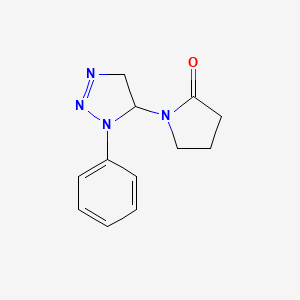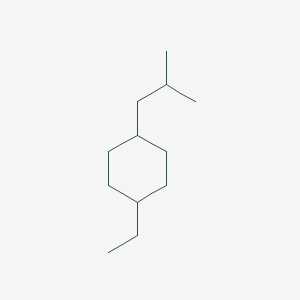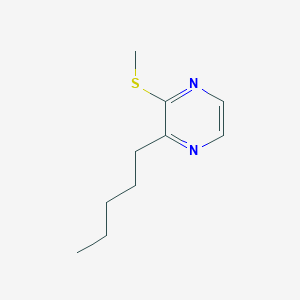![molecular formula C17H15NO3 B14304304 2-[(3,4-Dimethylphenyl)methoxy]-1H-isoindole-1,3(2H)-dione CAS No. 113201-27-7](/img/structure/B14304304.png)
2-[(3,4-Dimethylphenyl)methoxy]-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,4-Dimethylphenyl)methoxy]-1H-isoindole-1,3(2H)-dione is an organic compound with a complex structure that includes both aromatic and heterocyclic elements
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dimethylphenyl)methoxy]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 3,4-dimethylbenzyl alcohol with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to a temperature range of 100-150°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain a high-purity product.
化学反応の分析
Types of Reactions
2-[(3,4-Dimethylphenyl)methoxy]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), Organometallic compounds (e.g., Grignard reagents)
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols, Amines
Substitution: Halogenated derivatives, Organometallic complexes
科学的研究の応用
2-[(3,4-Dimethylphenyl)methoxy]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
作用機序
The mechanism of action of 2-[(3,4-Dimethylphenyl)methoxy]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: A compound with a similar aromatic structure but different functional groups.
Phthalimide derivatives: Compounds with a similar isoindole-1,3-dione core structure but different substituents.
Uniqueness
2-[(3,4-Dimethylphenyl)methoxy]-1H-isoindole-1,3(2H)-dione is unique due to its combination of a 3,4-dimethylphenyl group and an isoindole-1,3-dione core This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds
特性
CAS番号 |
113201-27-7 |
|---|---|
分子式 |
C17H15NO3 |
分子量 |
281.30 g/mol |
IUPAC名 |
2-[(3,4-dimethylphenyl)methoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C17H15NO3/c1-11-7-8-13(9-12(11)2)10-21-18-16(19)14-5-3-4-6-15(14)17(18)20/h3-9H,10H2,1-2H3 |
InChIキー |
HRNOSNVSLSSUGX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)CON2C(=O)C3=CC=CC=C3C2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



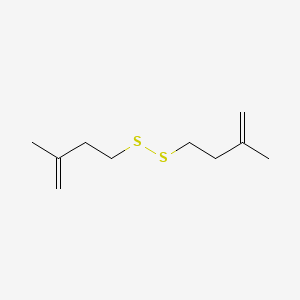
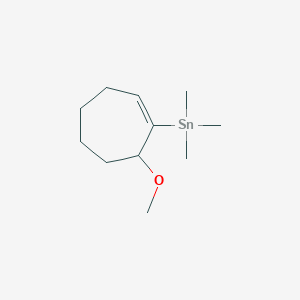


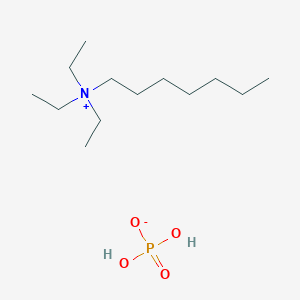
![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-ethoxycyclohexa-2,4-dien-1-one](/img/structure/B14304258.png)
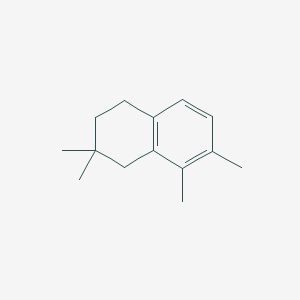
![2-[[4,6-Bis(2-sulfanylethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]ethanethiol](/img/structure/B14304266.png)

